molecular formula C18H16BrNO5 B15101115 (4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B15101115
M. Wt: 406.2 g/mol
InChI Key: IXWVWSRTJUCKPP-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a 4-bromophenyl group at position 5, a furan-2-yl(hydroxy)methylidene moiety at position 4, and a 2-methoxyethyl substituent at position 1. The (4E) configuration indicates an E-geometry around the exocyclic double bond. Pyrrolidine-2,3-diones are known for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent variations .

Properties

Molecular Formula

C18H16BrNO5

Molecular Weight

406.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H16BrNO5/c1-24-10-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-9-25-13/h2-7,9,15,22H,8,10H2,1H3

InChI Key

IXWVWSRTJUCKPP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the furan ring through a coupling reaction. The pyrrolidine-2,3-dione core can be synthesized via a cyclization reaction involving appropriate precursors. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxyl group can be oxidized under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the bromophenyl group may produce a phenyl-substituted pyrrolidine-2,3-dione.

Scientific Research Applications

(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrrolidine-2,3-diones:

Compound (Reference) Substituents (Positions 1, 4, 5) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 2-methoxyethyl, furan-2-yl(hydroxy)methylidene, 4-bromophenyl 433 Not reported Bromophenyl, furan, methoxy
(5R/S)-5-(4-Bromophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione Pyridin-3-ylmethyl, 4-ethoxyphenyl, 4-bromophenyl ~545 Not reported Ethoxyphenyl, pyridine
4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione 3-Nitrophenyl, methoxybenzylamino, phenyl ~480 275 (analog) Nitrophenyl, benzylamino
1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-one Hydroxyphenyl, acyl, aryl ~400–450 260–280 Hydroxyphenyl, acyl

Key Observations :

  • The target compound’s molecular weight (433) is lower than analogs with bulkier substituents (e.g., pyridinylmethyl or nitrophenyl groups) .
  • Bromine at position 5 may increase hydrophobicity and influence π-π stacking interactions in biological targets .

SAR Insights :

  • Electron-withdrawing groups (e.g., bromine, nitro) correlate with stronger antimicrobial/anticancer activity by enhancing electrophilicity .
  • Polar substituents (e.g., methoxyethyl) may improve solubility but reduce membrane permeability .
  • Furan rings could offer unique π-π interactions with biological targets compared to phenyl or pyridine .

Biological Activity

The compound (4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine derivative that exhibits significant potential in medicinal chemistry due to its unique structural features. The presence of a bromophenyl group, furan moiety, and hydroxymethylidene functionality suggests diverse biological activities. This article synthesizes findings from various sources regarding its biological activity, synthesis methods, and potential applications.

Structural Characteristics

The molecular formula of the compound is C18H16BrNO5C_{18}H_{16}BrNO_5, and it features a complex structure that includes:

  • Pyrrolidine Core : A five-membered ring containing nitrogen that is common in many biologically active compounds.
  • Bromophenyl Group : Known to enhance lipophilicity and potentially improve binding to biological targets.
  • Furan Moiety : A heterocyclic compound that can participate in various chemical reactions and interactions.
  • Hydroxymethylidene Functionality : This functional group may contribute to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrrolidine derivatives showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm, respectively .

Enzyme Inhibition

In silico predictions suggest that this compound may inhibit specific enzymes or receptors. The use of tools like PASS (Prediction of Activity Spectra for Substances) indicates potential for various biological activities, including enzyme inhibition and receptor modulation. Interaction studies have focused on binding affinities to target proteins, which are crucial for determining the therapeutic potential of the compound.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies on structurally related compounds have indicated varying degrees of cytotoxicity against cancer cell lines. For example, some derivatives demonstrated significant cytotoxic effects at concentrations ranging from 10 µM to 50 µM .

Synthesis Methods

The synthesis of this compound can be approached through several organic synthesis methods. Typical steps include:

  • Retrosynthetic Analysis : Breaking down the target molecule into simpler precursors.
  • Refluxing Conditions : Utilizing solvents such as ethanol or dichloromethane under reflux to facilitate reactions.
  • Purification Techniques : Employing chromatography methods to achieve desired purity levels.

The synthetic pathways often require optimization of reaction conditions to maximize yield and minimize by-products.

Case Study 1: Antibacterial Activity

A study conducted on a series of pyrrolidine derivatives, including analogs of the target compound, assessed their antibacterial efficacy using the hole plate method in Mueller-Hinton agar. The results indicated that while many analogs were inactive, certain derivatives exhibited promising antibacterial activity against both gram-positive and gram-negative bacteria .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with specific enzymes involved in metabolic pathways. The findings suggested that certain modifications in the chemical structure could enhance binding affinity and selectivity towards targeted enzymes, indicating a pathway for developing more effective therapeutic agents .

Q & A

Basic: What synthetic strategies are recommended for pyrrolidine-2,3-dione derivatives structurally analogous to the target compound?

Answer:
Synthesis of pyrrolidine-2,3-dione derivatives typically involves condensation reactions between substituted amines and diketone precursors. For example, Nguyen et al. (2022) demonstrated the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones via a three-component reaction involving 4-acetyl-3-hydroxy intermediates, amines, and aryl aldehydes under reflux conditions in ethanol . Gein et al. (2011) optimized yields (up to 77%) by reacting 4-acetyl-3-hydroxy precursors with methylamine in ethanol at 80°C for 7 hours, followed by purification via column chromatography (CH₂Cl₂/MeOH) . Key challenges include managing steric hindrance from bulky substituents (e.g., 4-bromophenyl) and ensuring regioselectivity during cyclization.

Advanced: How can reaction conditions be tailored to mitigate steric effects from the 4-bromophenyl group during synthesis?

Answer:
Steric hindrance from the 4-bromophenyl group can impede nucleophilic attack during cyclization. To address this:

  • Solvent Selection: Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
  • Catalysis: Lewis acids (e.g., ZnCl₂) can activate carbonyl groups, accelerating reaction kinetics .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) reduces side reactions by controlling intermediate reactivity .
    highlights similar optimization for 4-(4-halophenyl)pyridines, where halogen substituents required prolonged reaction times (12–18 hours) and excess reagents (1.5–2.0 equiv.) to compensate for reduced electron density .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray Crystallography: Used to resolve stereochemistry and confirm the (4E) configuration. Rajni Swamy et al. (2012) achieved a data-to-parameter ratio of 11.3 and R factor of 0.038 for a fluorinated pyrrolidine-dione analog, validating bond lengths and angles .
  • NMR Spectroscopy: ¹H/¹³C NMR distinguishes the furan-2-yl(hydroxy)methylidene group via characteristic deshielding (δ 7.2–7.8 ppm for furan protons) and hydroxyl proton exchange .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 458.1 for C₂₂H₁₉BrNO₅) .

Advanced: How can discrepancies between experimental and computational spectroscopic data be resolved?

Answer:
Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Strategies include:

  • Solvent Correction: Apply the IEF-PCM model to DFT calculations to account for ethanol or DMSO dielectric effects .
  • Dynamic NMR: Variable-temperature studies identify rotameric equilibria; for example, observed coalescence temperatures for imidazolidine-dione derivatives, aligning MD simulations with experimental shifts .
  • Hybrid Methods: Combine DFT (B3LYP/6-311+G(d,p)) with experimental IR/Raman to validate vibrational modes of the diketone moiety .

Basic: What biological screening approaches are relevant for evaluating this compound’s bioactivity?

Answer:

  • Antimicrobial Assays: Gein et al. (2011) tested pyrrolidine-2,3-dione derivatives against Staphylococcus aureus (MIC = 12.5 μg/mL) using disk diffusion and broth microdilution, suggesting similar protocols for this compound .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin inhibition) can assess interactions with serine proteases, leveraging the compound’s diketone motif as a potential electrophilic trap .
  • Cytotoxicity: MTT assays on HEK-293 cells (IC₅₀ > 50 μM) ensure selectivity before advancing to in vivo models .

Advanced: How does the furan-2-yl(hydroxy)methylidene substituent influence electronic properties and reactivity?

Answer:
The substituent introduces:

  • Electron-Withdrawing Effects: The furan ring’s conjugated system decreases electron density at the diketone carbonyls, enhancing electrophilicity. ’s imidazolidine-dione analog showed a 0.3 eV reduction in LUMO energy, increasing reactivity toward nucleophiles .
  • Hydrogen-Bonding Capacity: The hydroxyl group stabilizes transition states in cycloaddition reactions (e.g., Diels-Alder), as observed in terphenyl-dione systems .
  • Tautomerism: Keto-enol equilibria (evidenced by broad ¹H NMR peaks at δ 10–12 ppm) may modulate solubility and binding affinity .

Basic: What safety protocols are critical when handling brominated pyrrolidine-dione derivatives?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (H290/H313 risk) and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal: Halogenated waste (H300) must be neutralized with 10% NaHCO₃ before incineration .
  • First Aid: Immediate rinsing with PBS (pH 7.4) for eye contact and activated charcoal (1 g/kg) for ingestion .

Advanced: What computational tools predict the metabolic fate of this compound?

Answer:

  • ADMET Predictors: SwissADME estimates CYP3A4-mediated demethylation of the 2-methoxyethyl group (t₁/₂ = 2.3 hours) .
  • Docking Simulations: AutoDock Vina models PPAR-γ binding (ΔG = −9.2 kcal/mol), suggesting potential metabolic regulation .
  • Metabolite Identification: LC-HRMS/MS (Q-TOF) with MassHunter software identifies phase I/II metabolites, as demonstrated for fluorophenyl analogs .

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